Eicosyl ferulate
Overview
Description
Eicosyl ferulate is a phenolic compound that is isolated from the fresh root and stem of Aristolochia kankauensis . It exhibits glucose uptake stimulatory activity .
Synthesis Analysis
Eicosyl ferulate can be synthesized through biomimetic synthesis and structural modification of natural products . A series of ferulic acid derivatives containing an β-amino alcohol were designed and synthesized, and their biological activities were evaluated . Another study synthesized starch ferulate employing a mechanoenzymatic method, specifically based on the twin screw extrusion technique and lipase catalysis .Molecular Structure Analysis
The molecular structure of Eicosyl ferulate was analyzed in a study . The presence of C=O bonds in the synthesized starch ferulate proved that the synthesis process was efficient .Scientific Research Applications
Esterification of Ferulic Acid
- Scientific Field: Organic Chemistry
- Summary of the Application: This research focuses on the highly efficient synthesis of alkyl ferulates under microwave irradiation . The alkyl ferulates were obtained in higher yields in a much shorter time compared to traditional synthetic methods .
- Methods of Application: The esterification of ferulic acid was carried out under microwave irradiation . The reaction time ranged from 3 to 5 minutes .
- Results or Outcomes: The alkyl ferulates were obtained in higher yields . This method is more efficient than traditional synthetic methods .
Synthesis of Starch Ferulate
- Scientific Field: Food Science
- Summary of the Application: This study focuses on the synthesis of starch ferulate using a mechanoenzymatic method . The research primarily centered on optimizing process parameters and conducting structural analysis .
- Methods of Application: The synthesis of starch ferulate was carried out using a twin screw extrusion technique and lipase catalysis . The optimal conditions were determined to be 8.2% ferulic acid addition, 66 °C extrusion temperature, and 3.2% lipase (N435) addition .
- Results or Outcomes: The degree of substitution for starch ferulate was quantified at 0.005581 under these specific conditions . The presence of C=O bonds in the synthesized starch ferulate proved that the synthesis process was efficient .
Glucose Uptake Stimulatory Activity
- Scientific Field: Biochemistry
- Summary of the Application: Eicosyl ferulate, a phenolic compound, is isolated from the fresh root and stem of Aristolochia kankauensis . It has been found to exhibit glucose uptake stimulatory activity .
- Results or Outcomes: The results indicate that Eicosyl ferulate can stimulate glucose uptake . This could potentially have implications for managing conditions like diabetes, but more research would be needed to confirm this.
α-Glucosidase Inhibitory Activity
- Scientific Field: Biochemistry
- Summary of the Application: Eicosyl ferulate, a phenolic compound, is isolated from the fresh root and stem of Aristolochia kankauensis . It has been found to exhibit α-glucosidase inhibitory activity .
- Results or Outcomes: The results indicate that Eicosyl ferulate can inhibit α-glucosidase . This could potentially have implications for managing conditions like diabetes, but more research would be needed to confirm this.
Safety And Hazards
Future Directions
properties
IUPAC Name |
icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosyl ferulate | |
CAS RN |
64190-82-5 | |
Record name | Icosyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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